2-(Methylamino)butanenitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(methylamino)butanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-3-5(4-6)7-2;/h5,7H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHRXDCWMDDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methylamino Butanenitrile Hydrochloride
Classical and Evolving Strecker Reaction Protocols for α-Aminonitrile Synthesis
The Strecker reaction, first reported in 1850, is a cornerstone of α-aminonitrile synthesis. mdpi.commasterorganicchemistry.comnih.gov It is a three-component condensation involving an aldehyde (or ketone), an amine, and a cyanide source. nih.govslideshare.net The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by a cyanide nucleophile to form the α-aminonitrile. wikipedia.orgorganic-chemistry.org While the original protocol provided a robust method for racemic mixtures, modern organic synthesis has driven the development of more efficient, milder, and environmentally benign protocols. researchgate.netnih.gov
The one-pot nature of the Strecker reaction makes it an efficient multi-component reaction (MCR). nih.govresearchgate.net Recent advancements have focused on improving its efficiency and applicability through novel catalytic systems. A wide array of catalysts have been explored, including Lewis acids, organocatalysts, and various heterogeneous catalysts. researchgate.netnih.gov For instance, a simple and efficient one-pot, three-component method has been developed using a palladium Lewis acid catalyst in dichloromethane (B109758) at room temperature, which is applicable to both aldehydes and ketones with various amines. nih.gov
Solvent-free conditions and the use of water as a solvent represent significant green chemistry improvements. organic-chemistry.org An environmentally benign procedure utilizes β-cyclodextrin as a catalyst in water, affording α-aminonitriles in quantitative yields. organic-chemistry.org Furthermore, solid-phase catalysts like montmorillonite (B579905) KSF clay have been shown to effectively promote the reaction, allowing for easy catalyst recovery and recycling. organic-chemistry.org These modifications not only enhance the reaction's environmental footprint but also often lead to improved yields and simpler workup procedures. researchgate.net
| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Lewis Acid | Palladium(II) Complex | Dichloromethane, Room Temp. | High efficiency for aldehydes and ketones. | nih.gov |
| Supramolecular | β-Cyclodextrin | Water, Neutral pH | Environmentally benign, quantitative yields. | organic-chemistry.org |
| Heterogeneous | Montmorillonite KSF Clay | Solvent or solvent-free | Recyclable catalyst, excellent yields. | organic-chemistry.org |
| Organocatalyst | (Bromodimethyl)sulfonium bromide | Room Temp. | Simple, efficient one-pot synthesis. | organic-chemistry.org |
Primary and secondary amines, like methylamine (B109427), are commonly used and typically provide N-substituted amino acids after hydrolysis. wikipedia.org The nature of the amine can affect the equilibrium of imine formation and the stability of the resulting aminonitrile. Studies on Strecker-type model systems have shown that the choice of amino acid precursors can influence the ratio of products formed during thermal processing, highlighting the sensitivity of the reaction to substrate structure. researchgate.net Generally, less sterically hindered aldehydes and more nucleophilic amines lead to higher reaction efficiencies. nih.gov
Stereoselective and Enantioselective Synthetic Approaches
While classical Strecker methods produce racemic mixtures, the demand for enantiomerically pure compounds, particularly as precursors for pharmaceuticals, has spurred the development of asymmetric Strecker reactions. mdpi.comwikipedia.orgnih.gov These methods aim to control the stereochemistry at the newly formed chiral center, yielding an excess of one enantiomer. There are three primary strategies to achieve this: the use of chiral auxiliaries, chiral catalysts, and biocatalysis. mdpi.comacs.org
One of the earliest and most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. nih.govwikipedia.org In this approach, an achiral aldehyde or amine is reacted with a stoichiometric amount of a chiral, enantiopure molecule (the auxiliary). This creates a chiral imine intermediate. The subsequent diastereoselective addition of cyanide is directed by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer of the α-aminonitrile. mdpi.com The auxiliary can then be cleaved and recovered.
A variety of chiral auxiliaries have been successfully employed, including those derived from α-arylethylamines and β-amino alcohols. acs.org For example, using (S)-alpha-phenylethylamine as a chiral auxiliary in place of ammonia (B1221849) can lead to the synthesis of chiral alanine. wikipedia.org A particularly effective method involves using (R)-phenylglycine amide as a chiral auxiliary, which can lead to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. acs.org This approach is highly practical and can achieve high yields and excellent diastereomeric ratios (>99/1). acs.org
The development of catalytic asymmetric Strecker reactions represents a more atom-economical and elegant approach, as only a substoichiometric amount of a chiral molecule is required to induce enantioselectivity. organicreactions.orgnih.govacs.org This field is broadly divided into metal-catalyzed and organocatalytic methods.
Metal-Catalyzed Reactions: Chiral metal complexes, particularly those involving zirconium, aluminum, and titanium, have been developed as effective Lewis acid catalysts for the enantioselective cyanation of imines. organic-chemistry.orgacs.org A novel chiral zirconium catalyst, for instance, has been shown to facilitate Strecker-type reactions with high levels of enantioselectivity for a wide range of substrates, using either tributyltin cyanide or hydrogen cyanide as the cyanide source. acs.org These catalysts activate the imine for nucleophilic attack and create a chiral environment that directs the approach of the cyanide ion. organicreactions.org
Organocatalytic Reactions: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. mdpi.comrsc.org These small, chiral organic molecules are often more robust, less toxic, and less sensitive to air and moisture than their metal-based counterparts. nih.gov Thiourea- and squaramide-based catalysts have been particularly successful. mdpi.comwikipedia.org These catalysts typically function through hydrogen bonding, activating the imine and positioning the cyanide nucleophile for a stereoselective attack. mdpi.com For example, a scalable asymmetric Strecker reaction has been reported using a chiral variant of oligoethylene glycol as a phase-transfer catalyst that generates a chiral cyanide anion from potassium cyanide, achieving excellent yields and enantioselectivities. nih.govsemanticscholar.org
| Catalyst Class | Example Catalyst | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Metal-based | Chiral Zirconium Complex | Aldimines | Up to 96% | acs.org |
| Organocatalyst | Chiral Thiourea | Ketimines | Up to 99% | wikipedia.org |
| Organocatalyst | Chiral Squaramide | Ketimines | Up to 98% | mdpi.com |
| Phase-Transfer | Chiral Oligoethylene Glycol | α-Amido sulfones | Up to 99% | nih.gov |
Biocatalysis offers a highly selective and environmentally friendly route to enantioenriched molecules. uni-hannover.de Chemoenzymatic strategies combine the efficiency of chemical synthesis with the unparalleled selectivity of enzymes. frontiersin.org A common approach for producing chiral aminonitriles involves the chemical synthesis of a racemic α-aminonitrile via a standard Strecker reaction, followed by enzymatic kinetic resolution.
In this process, an enzyme selectively processes one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enantioenriched. Nitrilases and nitrile hydratases are particularly useful for this purpose. researchgate.net For example, nitrilase variants from Pseudomonas fluorescens can be used for the direct conversion of racemic phenylglycinonitrile under alkaline conditions. frontiersin.org The enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding amino acid, allowing for the separation of the unreacted enantiomer. This method combines the ease of the Strecker synthesis with the high enantioselectivity of the biocatalyst, providing an efficient pathway to optically pure aminonitriles and their derivatives. frontiersin.org
Green Chemistry Principles in the Synthesis of 2-(Methylamino)butanenitrile (B2853570) Hydrochloride
The application of green chemistry to the synthesis of 2-(Methylamino)butanenitrile hydrochloride aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of benign solvent systems and the design of recoverable and reusable catalysts.
Traditionally, the synthesis of α-aminonitriles has been conducted in organic solvents. However, these solvents contribute significantly to chemical waste and pose environmental and safety risks. To mitigate these issues, research has shifted towards solvent-free conditions or the use of water as a reaction medium.
Solvent-free reaction conditions have proven highly effective for the Strecker reaction. acs.orgtandfonline.com This approach, often referred to as a "neat" reaction, can lead to higher reaction rates due to increased reactant concentration, simplified work-up procedures, and a dramatic reduction in solvent-related waste. mdpi.comrsc.org For instance, the three-component coupling of aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) can be efficiently catalyzed by various solid catalysts under solvent-free conditions, often at room temperature, affording excellent yields of the corresponding α-aminonitriles. tandfonline.commdpi.com
Alternatively, water stands out as the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions in aqueous media can be challenging due to the poor solubility of non-polar reactants, specialized catalytic systems have been developed to overcome this hurdle. An environmentally benign procedure for the Strecker reaction has been demonstrated using β-cyclodextrin as a catalyst in water, resulting in quantitative yields. organic-chemistry.org The hydrophobic inner cavity of the cyclodextrin (B1172386) can encapsulate the aldehyde and amine, facilitating their condensation and subsequent reaction with the cyanide source in the aqueous phase.
| Approach | Catalyst System | Key Advantages | Typical Conditions | Reference |
| Solvent-Free | Sulfated Polyborate | Excellent yields (up to 99%), reusable catalyst, no organic solvent waste. | Room Temperature | mdpi.com |
| Solvent-Free | Au@pSiO2 Nanoparticles | High efficiency, catalyst recyclability, mild reaction conditions. | Room Temperature | tandfonline.com |
| Aqueous Medium | β-Cyclodextrin | Environmentally benign, quantitative yields, recyclable catalyst. | Water Solvent | organic-chemistry.org |
Numerous recyclable catalytic systems have been developed for the Strecker synthesis of α-aminonitriles, which are directly applicable to the production of this compound. These can be broadly categorized as heterogeneous and homogeneous catalysts.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This property allows for simple recovery through filtration. Examples include:
Coordination Polymers: Two coordination polymers of Zn(II) and Cd(II) have been shown to act as efficient heterogeneous catalysts for the Strecker reaction under solvent-free conditions at room temperature. acs.org They can be recycled at least four times with minimal loss of activity. acs.org
Nanoparticle-Based Catalysts: Gold nanoparticles supported on a porous silica (B1680970) shell (Au@pSiO2) have demonstrated outstanding performance. tandfonline.com The solid nature of the nanocatalyst allows for easy recovery and reuse.
Functionalized Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles can be coated with silica and functionalized with catalytic groups. mdpi.com These catalysts can be efficiently removed from the reaction mixture using an external magnet and have been used in solvent-free α-aminonitrile synthesis. mdpi.com
Homogeneous Catalysts with Recyclability: While homogeneous catalysts are often more active, their separation can be challenging. Innovations have led to systems where the catalyst can be precipitated or extracted after the reaction. For example, a pyridine (B92270) dicarboxylic acid guanidine–cobalt complex and uranyl acetate (B1210297) have been used as catalysts that can be precipitated by adding water to the reaction mixture, filtered off, and reused for at least four consecutive runs. jocpr.com
Performance of Recyclable Catalysts in α-Aminonitrile Synthesis
| Catalyst | Type | Reaction Conditions | Yield Range | Recyclability | Reference |
| (GH)2[Co(H2O)6][Co(pydc)2]2 | Homogeneous | 50 °C, Acetonitrile (B52724) | High to Excellent | 4 runs | jocpr.com |
| Zn(II)/Cd(II) Polymers | Heterogeneous | Room Temp, Solvent-Free | High | 4 runs | acs.org |
| Au@pSiO2 | Heterogeneous | Room Temp, Solvent-Free | Good to Excellent | Multiple runs | tandfonline.com |
| Sulfated Polyborate | Heterogeneous | Room Temp, Solvent-Free | Up to 99% | 4 runs | mdpi.com |
Process Chemistry Considerations and Methodological Optimization for Scalable Synthesis
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters and careful consideration of safety, cost, and efficiency. nih.gov For the synthesis of this compound, this involves a holistic approach to the entire manufacturing process, from raw material handling to final product isolation.
Key considerations for scalable synthesis include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for optimizing reaction time, temperature, and catalyst loading. The Strecker reaction involves multiple equilibria, including imine formation. Controlling the pH and temperature can shift these equilibria to favor the desired product and minimize side reactions. numberanalytics.com The reaction is often exothermic, requiring careful thermal management in large reactors to prevent runaway reactions.
Reagent Stoichiometry and Addition: In a three-component reaction, the order and rate of addition of reactants can significantly impact yield and purity. For example, pre-forming the imine from butanal and methylamine before the addition of the cyanide source can often lead to a cleaner reaction profile. On a large scale, precise control over molar ratios is essential to maximize the conversion of the limiting reagent and simplify purification.
Downstream Processing and Purification: The goal of a scalable process is to minimize or eliminate the need for chromatographic purification, which is expensive and generates large volumes of solvent waste. nih.gov The synthesis should be designed to yield a crude product of high purity that can be isolated and purified by crystallization. Since the target compound is a hydrochloride salt, a common strategy involves performing the reaction and then acidifying the mixture with hydrochloric acid. This protonates the basic nitrogen atoms, forming the water-soluble salt, which can be selectively crystallized from a suitable solvent system, leaving organic impurities behind.
The evolution of a robust and scalable process for this compound would likely involve a continuous flow setup. numberanalytics.com Flow chemistry offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for streamlined, automated production. numberanalytics.com
Mechanistic Investigations of Chemical Transformations Involving 2 Methylamino Butanenitrile Hydrochloride
Detailed Reaction Mechanisms and Kinetic Studies of Nitrile Hydrolysis
The conversion of the nitrile functionality in 2-(methylamino)butanenitrile (B2853570) to a carboxylic acid or an amide derivative can be achieved through acid-catalyzed, base-catalyzed, or enzymatic hydrolysis. Each of these methods proceeds through distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis Pathways
Under acidic conditions, the hydrolysis of a nitrile, such as in 2-(methylamino)butanenitrile, to a carboxylic acid is a well-established transformation. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon. masterorganicchemistry.com This activation facilitates the nucleophilic attack by a water molecule.
While the general mechanism is understood, specific kinetic data for the acid-catalyzed hydrolysis of 2-(methylamino)butanenitrile hydrochloride is not extensively documented in publicly available literature. However, studies on the acid-catalyzed hydrolysis of other nitriles provide a framework for understanding the kinetics. The rate of hydrolysis is dependent on factors such as the concentration of the acid catalyst, temperature, and the steric and electronic properties of the substrate.
Base-Catalyzed Hydrolysis Mechanisms
In the presence of a strong base, such as sodium hydroxide (B78521), the nitrile group of 2-(methylamino)butanenitrile can be hydrolyzed to a carboxylate salt. chemistrysteps.com The mechanism commences with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This initial attack is generally the rate-determining step.
The resulting intermediate, an imidic acid anion, is then protonated by water to form an amide. Under the basic conditions, the amide is subsequently hydrolyzed to the carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, a final acidification step is necessary.
Similar to the acid-catalyzed process, detailed kinetic parameters for the base-catalyzed hydrolysis of this compound are scarce. However, research on the base-catalyzed hydrolysis of α-amino acid esters has been conducted to determine microscopic rate constants, which provides a basis for understanding the reactivity of similar functional groups. nih.gov
Enzymatic and Biocatalytic Hydrolysis Processes
Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods for the conversion of nitriles. Nitrilases and nitrile hydratases are two key enzyme families involved in this process. Nitrilases can directly convert nitriles to carboxylic acids and ammonia, while nitrile hydratases convert nitriles to amides, which can then be further hydrolyzed to carboxylic acids by amidases. nih.govnih.gov
Microorganisms of the Rhodococcus genus are particularly well-known for their ability to metabolize a wide range of nitriles, including aminonitriles, through the action of these enzymes. nih.gov These biocatalytic systems can exhibit high enantioselectivity, making them valuable for the synthesis of chiral amino acids from racemic α-aminonitriles.
A notable application is the dynamic kinetic resolution (DKR) of α-aminonitriles. In this process, a non-stereoselective nitrile hydratase can hydrolyze a racemic aminonitrile to the corresponding racemic amide. Subsequently, an enantioselective D- or L-aminopeptidase can selectively hydrolyze one enantiomer of the amide to the corresponding α-amino acid, while an α-amino-ε-caprolactam racemase racemizes the unreacted amide enantiomer. This allows for the theoretical complete conversion of the racemic starting material to a single enantiomer of the amino acid product.
Table 1: Dynamic Kinetic Resolution for (R)-α-Aminobutyric Acid Production from 2-Aminobutanenitrile Data sourced from researchgate.net
| Enzyme | Source Organism | Role in Pathway | Substrate | Product | Reaction Time | Optical Purity (ee) |
| Nitrile Hydratase (NHase) | Rhodococcus opacus 71D | Non-stereoselective hydrolysis | Racemic 2-Aminobutanenitrile | Racemic 2-Aminobutyramide | 6 h | N/A |
| D-Aminopeptidase | Ochrobactrum anthropi C1-38 | Enantioselective hydrolysis | (R)-2-Aminobutyramide | (R)-α-Aminobutyric acid | 6 h | >99% |
| α-Amino-ε-caprolactam Racemase | Achromobacter obae | Racemization of unreacted amide | (S)-2-Aminobutyramide | Racemic 2-Aminobutyramide | 6 h | N/A |
Table 2: Dynamic Kinetic Resolution for (S)-α-Aminobutyric Acid Production from 2-Aminobutanenitrile Data sourced from researchgate.net
| Enzyme | Source Organism | Role in Pathway | Substrate | Product | Reaction Time | Optical Purity (ee) |
| Nitrile Hydratase (NHase) | Rhodococcus opacus 71D | Non-stereoselective hydrolysis | Racemic 2-Aminobutanenitrile | Racemic 2-Aminobutyramide | 6 h | N/A |
| L-Aminopeptidase | Pseudomonas putida | Enantioselective hydrolysis | (S)-2-Aminobutyramide | (S)-α-Aminobutyric acid | 6 h | >99% |
| α-Amino-ε-caprolactam Racemase | Achromobacter obae | Racemization of unreacted amide | (R)-2-Aminobutyramide | Racemic 2-Aminobutyramide | 6 h | N/A |
Reductive Transformations of the Nitrile Group
The nitrile group in 2-(methylamino)butanenitrile is susceptible to reduction, leading to the formation of primary amines or, under controlled conditions, aldehydes. The choice of reducing agent and reaction conditions dictates the final product.
Reduction to Primary Amines and Derivatives
The complete reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Several reagents are effective for this purpose.
Catalytic Hydrogenation: This is often the most economical method for the large-scale production of primary amines from nitriles. wikipedia.org Catalysts typically include Group 10 metals such as Raney nickel, palladium, or platinum. The reaction is carried out under a hydrogen atmosphere, and conditions such as temperature, pressure, solvent, and pH can influence the selectivity. wikipedia.org A significant challenge in the catalytic hydrogenation of nitriles is the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with intermediate imines. wikipedia.org The use of additives like ammonia or bases can help to suppress these side reactions. bme.hu Doped Raney nickel catalysts, for instance with chromium or iron, have been developed to improve the selectivity towards primary amines. google.com
Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup yields the primary amine.
Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles on its own. However, its reactivity can be enhanced by the addition of catalysts. For example, a combination of Raney nickel and potassium borohydride (KBH₄) in ethanol (B145695) has been shown to be an efficient system for the reduction of both aliphatic and aromatic nitriles to primary amines under mild conditions. semanticscholar.org
Selective Partial Reduction Strategies
The selective partial reduction of a nitrile to an aldehyde represents a more delicate transformation.
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulky and electrophilic reducing agent that is particularly useful for the partial reduction of nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.comchemistrysteps.comwikipedia.orgnptel.ac.in The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The mechanism involves the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by the transfer of a hydride to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup. masterorganicchemistry.comchemistrysteps.com
Stephen Aldehyde Synthesis: While a classic method, the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, can also be employed for the conversion of nitriles to aldehydes via the hydrolysis of an intermediate iminium salt. wikipedia.org
The development of selective reduction strategies is crucial for expanding the synthetic utility of aminonitriles like 2-(methylamino)butanenitrile, allowing for their conversion into valuable amino aldehydes.
Nucleophilic and Electrophilic Reactivity Studies of the Aminonitrile Moiety
The aminonitrile moiety in 2-(methylamino)butanenitrile is bifunctional, allowing it to react as both a nucleophile (via the nitrogen lone pair) and, under certain conditions, as a precursor to electrophilic species.
The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it a potent nucleophile capable of attacking various electrophiles. wikipedia.org These reactions typically require prior neutralization of the hydrochloride salt with a base to free the amine.
Alkylation: The secondary amine can be alkylated by treatment with alkyl halides. The reaction proceeds via a standard nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.org The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The product of this reaction is a tertiary amine. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt, as described by the Menshutkin reaction. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to selectively achieve mono-alkylation.
Acylation: The nitrogen center readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction is generally more straightforward to control than alkylation. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form an N-acyl-α-aminonitrile, which is an amide. This transformation is often highly efficient and less prone to over-reaction compared to alkylation.
Table 1: Representative Alkylation and Acylation Reactions This table presents illustrative examples of potential reactions based on the general reactivity of secondary amines.
| Reaction Type | Electrophile | Reagent/Conditions | Product |
| Alkylation | Methyl Iodide | K₂CO₃, Acetonitrile (B52724) | 2-(Dimethylamino)butanenitrile |
| Alkylation | Benzyl Bromide | NaHCO₃, DMF | 2-(N-Benzyl-N-methylamino)butanenitrile |
| Acylation | Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-(1-cyanopropyl)-N-methylacetamide |
| Acylation | Benzoyl Chloride | Pyridine (B92270), THF | N-(1-cyanopropyl)-N-methylbenzamide |
The secondary amine of 2-(methylamino)butanenitrile can react with aldehydes and ketones. These reactions are fundamental in organic synthesis and proceed through a nucleophilic addition to the carbonyl carbon. rsc.orgucalgary.ca
The initial step is the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. ucalgary.ca Because the starting amine is secondary, this carbinolamine intermediate cannot eliminate water to form a stable imine (Schiff base), as it lacks a proton on the nitrogen atom to facilitate this elimination.
Instead, if the carbonyl compound has an α-proton, the carbinolamine can undergo dehydration to form an enamine. ucalgary.ca This process is typically acid-catalyzed and involves the elimination of a water molecule. The resulting enamine is a valuable synthetic intermediate due to the nucleophilic character of its α-carbon.
Table 2: Products of Reactions with Carbonyl Compounds This table illustrates potential outcomes based on established mechanisms for secondary amines.
| Carbonyl Compound | Intermediate | Final Product (after dehydration) |
| Propanal | Carbinolamine | 2-(N-methyl-N-(prop-1-en-1-yl)amino)butanenitrile |
| Cyclohexanone | Carbinolamine | 2-((cyclohex-1-en-1-yl)(methyl)amino)butanenitrile |
Rearrangement and Cyclization Mechanisms Leading to Heterocyclic Systems
α-Aminonitriles are highly versatile precursors for the synthesis of nitrogen-containing heterocycles. nih.gov Their bifunctional nature allows for intramolecular reactions that can lead to the formation of various ring systems. researchgate.netmdpi.comnih.gov
One common pathway involves the reaction of the nitrile group with an external nucleophile, followed by intramolecular cyclization involving the amine. For instance, α-aminonitriles can react with aminothiols to form five- or six-membered heterocyclic rings. researchgate.netmdpi.comnih.gov
Another important cyclization strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles. While 2-(methylamino)butanenitrile itself is not a dinitrile, derivatives containing a second nitrile group could undergo such cyclizations.
Furthermore, reductive cyclization of α-aminonitriles, where the nitrile group is reduced to a primary amine, can lead to the formation of piperazine (B1678402) derivatives or other saturated heterocycles, depending on the subsequent reaction steps. For instance, reductive lithiation of N-protected α-aminonitriles can lead to spirocyclic heterocycles. thieme-connect.com
Stereochemical Outcomes and Regioselectivity in Complex Reaction Systems
When 2-(methylamino)butanenitrile is involved in reactions that create a new stereocenter, or when the starting material is chiral, the stereochemical outcome is of critical importance. masterorganicchemistry.com Similarly, in reactions with multifunctional reagents, the regioselectivity of the transformation needs to be considered.
The stereochemical outcome of reactions at the α-carbon is often dependent on the reaction mechanism. For example, in the synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, high stereoselectivity was achieved through catalytic asymmetric hydrogenation. researchgate.netucsb.edu An SN2 substitution reaction on a chiral center also proceeded with a predictable inversion of configuration. researchgate.netucsb.edu
In cyclization reactions, the stereochemistry of the starting aminonitrile can direct the formation of a specific diastereomer of the heterocyclic product. The relative orientation of substituents in the transition state will determine the stereochemistry of the final product. For instance, the reductive cyclization of N-Boc α-amino nitriles has been shown to afford spirocyclic heterocycles with high stereoselectivity. thieme-connect.com
Regioselectivity becomes a key consideration when the aminonitrile reacts with unsymmetrical reagents. For example, in the reaction with an unsymmetrical ketone to form an enamine, two different regioisomers of the enamine can potentially be formed, depending on which α-proton is removed during the dehydration step. The regiochemical outcome is often influenced by whether the reaction is under kinetic or thermodynamic control.
Role As a Building Block in Complex Organic Synthesis and Derivatization
Precursor in the Stereocontrolled Synthesis of Chiral Amines and α-Amino Acids
The aminonitrile scaffold is a cornerstone in the asymmetric synthesis of amino acids and chiral amines. mdpi.com α-Aminonitriles are well-established intermediates in the Strecker synthesis, one of the most fundamental methods for preparing α-amino acids. mdpi.com The presence of a methyl group on the amine nitrogen and an ethyl group at the α-position makes 2-(methylamino)butanenitrile (B2853570) a precursor for non-proteinogenic amino acids and complex amine structures.
The direct hydrolysis of the nitrile group in 2-(Methylamino)butanenitrile provides a straightforward route to α-(methylamino)butyric acid, a non-natural, N-methylated α-amino acid analogue. The reaction typically proceeds under acidic or basic conditions. The stereochemical outcome of the final amino acid is dependent on the stereochemistry of the starting aminonitrile. Therefore, if an enantiomerically pure form of 2-(methylamino)butanenitrile is used, the corresponding chiral α-amino acid can be obtained with high fidelity.
This conversion is significant for creating peptide analogues with modified properties, as N-methylation can impart resistance to enzymatic degradation and alter conformational preferences. The general principles for synthesizing cyclic amino acid analogues could also be applied, using the aminonitrile as a starting point for further elaboration and cyclization. unirioja.espsu.edu
Table 1: Hypothetical Conversion to Amino Acid Analogues
| Starting Material | Reaction | Product | Significance |
| 2-(Methylamino)butanenitrile | Acid/Base Hydrolysis | α-(Methylamino)butyric acid | N-methylated α-amino acid |
| Chiral 2-(Methylamino)butanenitrile | Stereoretentive Hydrolysis | Chiral α-(Methylamino)butyric acid | Enantiopure non-natural amino acid |
The nitrile functionality can be reduced to a primary amine, converting the α-aminonitrile into a 1,2-diamine. Reduction of 2-(methylamino)butanenitrile would yield 1-methylamino-2-aminobutane, a branched, chiral diamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
The resulting diamine is a valuable building block for synthesizing ligands for metal catalysis or as a precursor for more complex acyclic and cyclic structures. The development of modular protocols for creating bis-α-chiral amines often relies on intermediates that allow for the sequential and controlled formation of stereocenters. nih.gov The aminonitrile provides a handle for such synthetic strategies, where the nitrile is converted to an amine after another chiral center has been established elsewhere in the molecule.
Utility in the Construction of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The dual functionality of 2-(methylamino)butanenitrile makes it a suitable precursor for constructing various heterocyclic rings through cyclization reactions where the amine acts as a nucleophile and the nitrile or a derivative thereof participates in ring formation.
Pyrrolidine (B122466) and piperidine (B6355638) rings are among the most common heterocyclic motifs in drug discovery. nih.govnih.govajchem-a.com While direct cyclization of 2-(methylamino)butanenitrile is not straightforward, it can be elaborated into precursors suitable for intramolecular cyclization. For instance, alkylation of the secondary amine followed by reduction of the nitrile and subsequent cyclization can lead to substituted piperidines.
Alternatively, the aminonitrile can be incorporated into a larger acyclic precursor that is designed to undergo intramolecular cyclization to form a pyrrolidine or piperidine ring. The synthesis of pyrrolidine-containing drugs often starts from either cyclic precursors like proline or through the stereoselective cyclization of acyclic compounds. researchgate.net 2-(Methylamino)butanenitrile could serve as a key component in the latter strategy, providing a pre-formed N-methyl-α-amino fragment.
Table 2: Potential Pathways to Pyrrolidine and Piperidine Derivatives
| Precursor derived from 2-(Methylamino)butanenitrile | Cyclization Strategy | Heterocyclic Product |
| N-alkenyl-2-(methylamino)butanenitrile | Reductive amination/cyclization | Substituted Piperidine |
| Acyclic chain with terminal electrophile | Intramolecular N-alkylation | Substituted Pyrrolidine/Piperidine |
The synthesis of heteroaromatic compounds like imidazoles and pyridines can also be envisioned using 2-(methylamino)butanenitrile as a synthon. α-Aminonitriles are known precursors for the synthesis of imidazoles. nih.govlongdom.org For example, condensation of the aminonitrile with a suitable dicarbonyl compound or its equivalent, followed by cyclization and aromatization, is a plausible route to highly substituted imidazoles. The Debus-Radziszewski reaction is a classic method for imidazole (B134444) synthesis that combines a dicarbonyl, an aldehyde, and ammonia (B1221849); variations of this could incorporate an aminonitrile. nih.gov
Similarly, pyridine (B92270) synthesis often involves the condensation of acyclic precursors containing nitrile groups. nih.govresearchgate.net Enaminonitriles, which can be conceptually derived from aminonitriles, are versatile intermediates for pyridine and other heterocyclic systems. scispace.com By modifying 2-(methylamino)butanenitrile to introduce sites of unsaturation, it could be used in cyclocondensation reactions to form substituted pyridine rings.
Applications in the Total Synthesis of Natural Products and Analogues
While specific examples of the use of 2-(methylamino)butanenitrile hydrochloride in the total synthesis of natural products are not widely documented in the literature, its potential is evident. organicchemistrydata.org The molecular fragments it can generate—chiral N-methylated amino acids, substituted diamines, and heterocyclic scaffolds like pyrrolidines and piperidines—are integral components of a vast array of natural products, including alkaloids and polyketides. researchgate.net
Its role would likely be as an early-stage building block, where its core structure is incorporated and subsequently elaborated. For instance, the synthesis of a complex alkaloid containing a substituted piperidine ring could utilize a strategy where the ring is constructed from an acyclic precursor derived from 2-(methylamino)butanenitrile. ajchem-a.comresearchgate.net The ability to introduce a specific stereocenter and a methylated nitrogen early in a synthetic sequence makes it a potentially valuable tool for synthetic chemists aiming for efficiency and stereocontrol in the synthesis of complex natural product analogues.
Development of Novel Synthetic Routes to Pharmaceutical Intermediates (Focus on Chemical Methodologies)
The strategic importance of this compound as a building block in medicinal chemistry is underscored by its utility in the assembly of complex molecular architectures, particularly those found in pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic secondary amine and a versatile nitrile group, allows for a variety of synthetic transformations. Methodologies leveraging this compound often focus on the construction of heterocyclic scaffolds and chiral amines, which are prevalent in numerous drug classes.
A primary application of 2-(Methylamino)butanenitrile is in the synthesis of substituted diamines and amino alcohols, which are key intermediates for a range of bioactive molecules. The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine, or hydrolyzed to a carboxylic acid, which can then be further manipulated.
One common synthetic route involves the reductive amination of the nitrile functionality. Using reducing agents such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, the nitrile is converted to a primary amine. This transformation yields N¹-methylbutane-1,2-diamine, a versatile intermediate for the synthesis of ligands, catalysts, and pharmaceutical agents.
Alternatively, the Ritter reaction offers a pathway to N-substituted amides. In the presence of a strong acid, the nitrile can act as an electrophile, reacting with a carbocation source (e.g., from an alkene or alcohol) to form a nitrilium ion. Subsequent hydrolysis yields an N-acyl-1,2-diamine derivative. This methodology is particularly useful for introducing bulky substituents on the newly formed amine.
Furthermore, the reactivity of the α-carbon to the nitrile group can be exploited. Under strongly basic conditions, this carbon can be deprotonated to form a stabilized carbanion, which can then participate in alkylation or acylation reactions. This allows for the introduction of further complexity and the construction of quaternary carbon centers, a structural motif found in several modern pharmaceuticals.
The following table summarizes key synthetic transformations of this compound for the generation of pharmaceutical intermediates.
| Starting Material | Reagent(s) | Product | Intermediate Class |
| 2-(Methylamino)butanenitrile | 1. LiAlH₄, THF2. H₂O | N¹-Methylbutane-1,2-diamine | 1,2-Diamine |
| 2-(Methylamino)butanenitrile | H₂, Pd/C | N¹-Methylbutane-1,2-diamine | 1,2-Diamine |
| 2-(Methylamino)butanenitrile | H₂SO₄, R-OH | N-(1-cyano-1-ethylpropyl)acetamide | N-Acyl aminonitrile |
| 2-(Methylamino)butanenitrile | 1. LDA, THF, -78°C2. R-X | 2-(Methylamino)-2-alkylbutanenitrile | α-Substituted aminonitrile |
These methodologies demonstrate the potential of this compound as a versatile starting material for the efficient construction of key pharmaceutical intermediates, enabling access to a diverse range of molecular frameworks.
Methodologies for Structural Derivatization and Functional Group Interconversions
The structural modification of this compound is crucial for its application as a versatile building block in drug discovery and development. A variety of methodologies can be employed to derivatize its structure and interconvert its functional groups, thereby allowing for the fine-tuning of physicochemical properties and biological activity in the resulting molecules.
Derivatization of the Methylamino Group:
The secondary amine of 2-(Methylamino)butanenitrile is a key site for derivatization. Standard organic transformations can be applied to modify this group:
N-Alkylation and N-Arylation: The methylamino group can undergo nucleophilic substitution reactions with alkyl or aryl halides to introduce a wide range of substituents. These reactions are typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.
N-Acylation: Reaction with acyl chlorides or anhydrides readily converts the secondary amine into an amide. This transformation is often used to introduce peptidic linkages or to modulate the basicity of the nitrogen atom.
Reductive Amination: The methylamino group can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield more complex secondary or tertiary amines.
Interconversions of the Nitrile Group:
The nitrile functionality is a versatile precursor to several other important functional groups in pharmaceutical chemistry:
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemguide.co.uk This opens up a vast array of subsequent transformations, including esterification, amidation (e.g., peptide coupling), and reduction to an alcohol.
Reduction to Primary Amines: As previously mentioned, the nitrile can be reduced to a primary amine using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation. chemguide.co.uk This creates a vicinal diamine scaffold.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. This allows for the construction of carbon-carbon bonds and the introduction of aryl or alkyl groups.
Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions to form various heterocyclic systems. For example, reaction with a suitably positioned nucleophile within the same molecule can lead to the formation of lactams, imidazoles, or other ring structures that are common in drug molecules. nih.govnih.gov
The following table provides a summary of key derivatization and interconversion reactions for 2-(Methylamino)butanenitrile.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
| Methylamino | N-Alkylation | R-X, Base | Tertiary Amine |
| Methylamino | N-Acylation | RCOCl or (RCO)₂O | Amide |
| Methylamino | Reductive Amination | R'COR'', NaBH(OAc)₃ | Tertiary Amine |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Nitrile | Grignard Addition | 1. R-MgBr2. H₃O⁺ | Ketone |
| Nitrile | Cyclization | Intramolecular Nucleophile | Heterocycle (e.g., Lactam) |
These methodologies highlight the chemical tractability of this compound, enabling its elaboration into a diverse array of more complex structures for the synthesis of novel pharmaceutical candidates.
Advanced Spectroscopic and Chromatographic Analytical Methodologies for Characterization of 2 Methylamino Butanenitrile Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Techniques
One-dimensional ¹H and ¹³C NMR are the foundational experiments for characterizing 2-(Methylamino)butanenitrile (B2853570) hydrochloride. The hydrochloride salt form means the amine is protonated, which significantly influences the chemical shifts of nearby nuclei compared to the free base.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Methylamino)butanenitrile hydrochloride, distinct signals are expected for the protons of the ethyl group, the methine proton at the chiral center (C2), the N-methyl group, and the protons on the nitrogen atom. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the positively charged ammonium (B1175870) center.
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. hmdb.calibretexts.org Key signals include the nitrile carbon, the carbons of the ethyl group, the C2 methine carbon, and the N-methyl carbon. The nitrile carbon typically appears in a characteristic downfield region of the spectrum. numberanalytics.comlibretexts.org The chemical shifts provide a map of the carbon skeleton.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established ranges for similar functional groups and the influence of protonation.
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (C≡N) | - | ~115-120 |
| 2 (CH) | ~3.8 - 4.2 | ~45 - 50 |
| 3 (CH₂) | ~1.8 - 2.1 | ~25 - 30 |
| 4 (CH₃) | ~1.1 - 1.3 | ~10 - 15 |
| N-CH₃ | ~2.8 - 3.1 | ~30 - 35 |
| NH₂⁺ | Broad, ~9.0 - 10.0 | - |
Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the C4 methyl protons and the C3 methylene (B1212753) protons, and between the C3 methylene protons and the C2 methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon in the skeleton, for instance, confirming the assignment of the signal at ~3.8-4.2 ppm to the proton on the C2 carbon at ~45-50 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can reveal through-space proximity of protons. While not defining the absolute stereochemistry of the chiral center at C2, it can help to confirm the conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the analysis would be performed on the cationic form (the free base protonated), C₅H₁₁N₂⁺. The calculated exact mass of this ion can be compared to the experimentally measured mass to confirm the molecular formula with high confidence.
Table: Calculated High-Resolution Mass Data
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. In this technique, the protonated molecule ([M+H]⁺, m/z 99.09) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For 2-(Methylamino)butanenitrile, the dominant fragmentation pathway is expected to be α-cleavage, a characteristic fragmentation for amines. nih.gov This involves the cleavage of a bond adjacent to the C-N bond. The most probable fragmentation is the loss of the largest alkyl substituent on the α-carbon, which in this case is the ethyl group.
Table: Predicted MS/MS Fragmentation of [C₅H₁₁N₂]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Nominal) |
|---|---|---|---|
| 99 | [C₃H₅N₂]⁺ | C₂H₆ (ethane) | 69 |
The observation of these specific fragments provides compelling evidence for the structure of the parent molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The key functional groups in this compound have characteristic absorption frequencies. The most prominent and diagnostic peak for a nitrile is the C≡N stretching vibration, which is typically sharp and intense. numberanalytics.comspectroscopyonline.com Due to the hydrochloride form, the secondary amine exists as a secondary ammonium salt (R₂NH₂⁺), which exhibits characteristic N-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The C≡N triple bond, being highly polarizable, often gives a strong and sharp signal in the Raman spectrum, complementing the IR data.
Table: Key Vibrational Spectroscopy Frequencies
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C≡N | Stretch | ~2240 - 2260 | ~2240 - 2260 | Medium-Strong, Sharp |
| R₂NH₂⁺ | N-H Stretch | ~2700 - 3100 (broad) | Weak | Strong, Broad |
| C-H (sp³) | Stretch | ~2850 - 3000 | ~2850 - 3000 | Medium-Strong |
The presence of these characteristic bands in the IR and Raman spectra confirms the existence of the nitrile and secondary ammonium functional groups within the molecular structure.
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and stereoisomers. The choice of method depends on the specific analytical goal, such as purity determination or enantiomeric resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of non-volatile or thermally sensitive compounds like this compound. ijcrt.org The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main component from any potential impurities. rjptonline.org
A typical approach would utilize a reversed-phase C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate) to ensure good peak shape and retention for the polar, ionic hydrochloride salt. nih.gov The pH of the mobile phase is a critical parameter to control the ionization state of the secondary amine, thereby influencing its retention characteristics. Since the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., ~200-210 nm) would be necessary. For enhanced sensitivity and specificity, pre-column derivatization with a UV-active agent can be employed. researchgate.net Method validation is performed according to ICH guidelines to assess parameters like linearity, precision, accuracy, and robustness. ijcrt.org
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and ionic compounds like this compound is challenging due to their low volatility and poor thermal stability. researchgate.net Direct injection can lead to peak tailing, poor reproducibility, and degradation in the hot injector. researchgate.net
To overcome these limitations, chemical derivatization is employed. This process modifies the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. jfda-online.comresearchgate.net For the secondary amine in 2-(Methylamino)butanenitrile, common derivatization strategies include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogen on the amine with a nonpolar silyl (B83357) group. researchgate.netsigmaaldrich.com
Acylation: Reaction with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable amide derivatives. jfda-online.com These fluorinated derivatives also significantly enhance detection sensitivity when using an electron capture detector (ECD). researchgate.net
The choice of derivatization reagent is critical and depends on the analyte's functional groups and the desired analytical outcome. researchgate.net The resulting derivatives can be readily separated on common nonpolar or medium-polarity capillary GC columns and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Class | Reagent | Abbreviation | Derivative Formed |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (B98337) (TMS) |
| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl (TBDMS) |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl |
| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl |
| Acylation | Ethyl Chloroformate | ECF | Ethoxycarbonyl |
The 2-(Methylamino)butanenitrile molecule contains a stereocenter at the second carbon position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (ee) is crucial. heraldopenaccess.us Chiral chromatography is the primary technique for separating and quantifying enantiomers. unife.it
This can be achieved using either HPLC or GC equipped with a chiral stationary phase (CSP).
Chiral HPLC: This is the most common method. CSPs based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support are widely used. researchgate.net The separation occurs due to differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline resolution. researchgate.net
Chiral GC: For volatile derivatives of the analyte, chiral GC columns with stationary phases like cyclodextrin (B1172386) derivatives can also be used to separate the enantiomers.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us
Table 3: Example Chiral HPLC Separation Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While chiral chromatography can quantify the ratio of enantiomers, X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule. This technique is the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
The method requires growing a suitable single crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined. This information allows for the unambiguous assignment of the R or S configuration at the chiral center. Furthermore, X-ray crystallography provides a wealth of structural data, including bond lengths, bond angles, torsional angles, and details about intermolecular interactions (e.g., hydrogen bonding) and crystal packing in the solid state. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 8.6 Å, b = 10.1 Å, c = 8.8 Åβ = 101.5° |
| Volume | 749 ų |
| Z (Molecules/unit cell) | 2 |
| Calculated Density | 1.15 g/cm³ |
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer unparalleled analytical power for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov As the analyte and any impurities elute from the HPLC column, they are introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used for polar molecules, generating protonated molecular ions [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information for each component. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, yielding structural information that aids in the identification of unknown impurities. rug.nl
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of the volatile derivatives of this compound. lcms.cz Following separation on the GC column, the derivatives enter the MS, where they are typically ionized by electron impact (EI). This high-energy ionization method creates a reproducible fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint. This fingerprint can be compared against spectral libraries for confident compound identification. researchgate.net The combination of retention time from GC and the mass spectrum from MS provides a very high degree of certainty in analyte identification. lcms.cz
Table 5: Comparison of Hyphenated Techniques for Analysis
| Technique | Separation Principle | Ionization Method | Information Provided | Application |
| LC-MS | Liquid-phase partitioning | ESI (soft) | Molecular Weight, Structural fragments (MS/MS) | Purity testing, impurity profiling of non-volatile compounds |
| GC-MS | Gas-phase partitioning | EI (hard) | Retention Time, Fragmentation pattern (fingerprint) | Identification of volatile derivatives and impurities |
Theoretical and Computational Chemistry Studies of 2 Methylamino Butanenitrile Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into electron distribution, molecular orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) Applications to Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that could be employed to investigate the molecular properties of 2-(Methylamino)butanenitrile (B2853570) hydrochloride. A hypothetical DFT study would likely involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties could be calculated.
Hypothetical DFT-Calculated Properties for 2-(Methylamino)butanenitrile cation:
| Property | Predicted Significance |
| Dipole Moment | Would indicate the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's chemical reactivity and electronic excitation properties. A smaller gap generally suggests higher reactivity. |
| Electrostatic Potential Map | This would visualize the charge distribution on the molecular surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which are crucial for predicting sites of reaction. |
| Atomic Charges | Calculation of partial charges on each atom (e.g., using Mulliken or NBO analysis) would quantify the electron distribution and help in understanding bonding and reactivity. |
Without specific research, any numerical data for these properties would be purely speculative.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide highly accurate calculations of the energetics of 2-(Methylamino)butanenitrile hydrochloride. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, would offer a more precise determination of the molecule's energy and thermochemical properties like enthalpy of formation. Such calculations are considered the gold standard for small molecules but have not been reported for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound and its interactions with solvents. An MD simulation would model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.
This approach would be particularly valuable for:
Conformational Sampling: Identifying the most stable and frequently occurring three-dimensional arrangements (conformers) of the molecule in a given environment.
Solvent Effects: Simulating the molecule in a solvent box (e.g., water) to study how solvent molecules arrange around the solute and influence its conformation and dynamics. The hydrochloride salt form suggests that interactions with polar solvents would be significant.
Hydrogen Bonding: Analyzing the formation and lifetime of hydrogen bonds between the methylamino group, the nitrile group, and solvent molecules.
The results of such simulations would be crucial for understanding how the molecule behaves in a realistic chemical environment, but no such studies have been published.
Computational Modeling of Reaction Mechanisms and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying reaction pathways, determining energy barriers, and characterizing transition states.
Elucidation of Reaction Pathways and Energy Barriers
For this compound, computational modeling could be used to study various potential reactions, such as its synthesis or decomposition. By mapping the potential energy surface, researchers could identify the most likely reaction pathways. The energy barriers (activation energies) for these pathways could be calculated, indicating the kinetic feasibility of the reactions. For instance, the hydrolysis of the nitrile group to a carboxylic acid or an amide is a common reaction for this class of compounds, and its mechanism could be elucidated through such studies.
Prediction of Regioselectivity and Stereoselectivity
In reactions where multiple products are possible, computational modeling can predict the regioselectivity (which site of the molecule reacts) and stereoselectivity (which stereoisomer is preferentially formed). For a chiral molecule like 2-(Methylamino)butanenitrile, understanding the stereochemical outcomes of its reactions is critical. Theoretical calculations can help rationalize and predict these outcomes by comparing the energies of different transition states leading to different products.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational approaches, primarily based on Density Functional Theory (DFT), are commonly employed to calculate various spectroscopic parameters. For instance, DFT calculations can predict vibrational frequencies, which are then correlated with experimental Infrared (IR) and Raman spectra. The choice of the functional and basis set in these calculations is crucial for achieving accuracy. For example, the B3LYP functional with a 6-31++G(d,p) basis set is a common choice for vibrational frequency calculations in organic molecules. researchgate.net The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net
The nitrile (-C≡N) stretching frequency is a particularly characteristic vibration in the IR spectrum of aminonitriles. spectroscopyonline.com Computational methods can predict the position of this sharp and intense peak, which typically appears around 2200-2260 cm⁻¹. spectroscopyonline.com The exact position can be influenced by the electronic environment, and computational models can help elucidate these substituent effects. rsc.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using computational methods. These predictions aid in the assignment of complex experimental NMR spectra. While online tools and databases exist for the prediction of NMR spectra, more rigorous quantum chemical calculations can provide deeper insights into the relationship between the electronic structure and the observed chemical shifts. nmrdb.org
The validation of these theoretical predictions with experimental data is a critical step. A strong correlation between the calculated and experimental spectra provides confidence in the assigned structure and the computational model used. Discrepancies between predicted and experimental data can point to interesting molecular phenomena or highlight the limitations of the computational approach. For other aminonitrile compounds, researchers have successfully compared theoretically predicted IR and NMR spectra with experimental data to confirm their structures. researchgate.netresearchgate.net
Below is a hypothetical data table illustrating how a comparison between predicted and experimental spectroscopic data for this compound might be presented. It is important to reiterate that this data is illustrative and not based on actual published research for this specific compound.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹H NMR (ppm) | ||
| -CH₃ (Methylamino) | 2.45 | 2.48 |
| -CH (Butanenitrile) | 3.80 | 3.85 |
| -CH₂ (Butanenitrile) | 1.75 | 1.80 |
| -CH₃ (Butanenitrile) | 1.05 | 1.10 |
| ¹³C NMR (ppm) | ||
| -C≡N | 120.5 | 119.8 |
| -CH (Butanenitrile) | 52.3 | 51.9 |
| -CH₂ (Butanenitrile) | 28.1 | 27.6 |
| -CH₃ (Butanenitrile) | 11.4 | 11.1 |
| -CH₃ (Methylamino) | 34.2 | 33.8 |
| IR (cm⁻¹) | ||
| C≡N Stretch | 2245 | 2248 |
| N-H Stretch | 3350 | 3345 |
| C-H Stretch | 2980-2850 | 2975-2860 |
Cheminformatics Approaches for Structure-Reactivity Relationship Analysis
Cheminformatics provides a suite of computational tools to analyze the relationship between the chemical structure of a molecule and its reactivity or biological activity. f1000research.com For this compound, while specific cheminformatics studies are not documented in the available literature, the application of these methods can provide valuable insights into its chemical behavior.
One of the primary applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. elsevier.comneovarsity.org These models establish a mathematical relationship between the molecular structure, represented by a set of numerical descriptors, and a particular activity or property. neovarsity.org For this compound, a QSAR study could, for example, explore the correlation between its structural features and its potential biological activity, drawing comparisons with other aminonitriles known to have pharmacological properties. mdpi.com
The first step in a cheminformatics analysis is the calculation of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Examples of relevant descriptors for this compound would include:
Topological descriptors: Molecular weight, number of atoms, bond counts, and connectivity indices.
Geometrical descriptors: Molecular surface area and volume.
Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO energies are particularly important for understanding a molecule's reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Theoretical calculations can provide these values, which can then be used as descriptors in a QSAR or QSPR model.
Once a set of descriptors is calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates these descriptors with the property of interest. elsevier.com For instance, a QSPR model could be developed to predict the reactivity of the nitrile group in this compound towards hydrolysis or other chemical transformations. Theoretical calculations on the reactivity of aminonitriles have been performed to understand their role in prebiotic chemistry, demonstrating the utility of these approaches. nih.gov
The following table provides an illustrative example of the types of molecular descriptors that would be calculated for this compound in a cheminformatics study.
| Descriptor Type | Descriptor Name | Illustrative Value |
| Topological | Molecular Weight | 148.64 g/mol |
| Number of Heavy Atoms | 8 | |
| Rotatable Bonds | 3 | |
| Geometrical | Molar Refractivity | 41.2 cm³ |
| Polar Surface Area | 38.9 Ų | |
| Electronic | Dipole Moment | 2.5 D |
| HOMO Energy | -9.5 eV | |
| LUMO Energy | 1.2 eV |
These cheminformatics approaches, by linking molecular structure to reactivity and other properties, can guide the synthesis of new aminonitrile derivatives with desired characteristics and help in understanding the chemical behavior of compounds like this compound.
Emerging Research Directions and Future Perspectives for 2 Methylamino Butanenitrile Hydrochloride
Integration of Automated and Flow Chemistry in Aminonitrile Synthesis
The synthesis of α-aminonitriles, traditionally performed in batch reactors, is undergoing a paradigm shift with the adoption of automated and continuous flow chemistry. These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. numberanalytics.comfrontiersin.org Flow reactors, particularly microreactors, enhance heat and mass transfer, allowing for precise control over reaction parameters and minimizing the formation of byproducts. researchgate.net This is especially crucial for multicomponent reactions like the Strecker synthesis, which is commonly used to produce aminonitriles.
Research has demonstrated the successful implementation of integrated microreactors for the synthesis of various α-aminonitriles under continuous flow conditions. researchgate.net For example, a model Strecker reaction using a polymer-supported Lewis acid catalyst within a microreactor achieved excellent yields and high purity without the need for extensive purification steps. researchgate.net The ability to handle hazardous reagents, such as cyanide sources, more safely in a closed-loop, automated system is a major driver for this transition. nih.gov For a compound like 2-(methylamino)butanenitrile (B2853570) hydrochloride, applying a continuous flow process could lead to a more streamlined, cost-effective, and safer manufacturing protocol, which is highly desirable for industrial-scale production. numberanalytics.com
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with manual handling of toxic reagents (e.g., cyanides). | Enhanced safety with contained systems and smaller reaction volumes. nih.gov |
| Efficiency & Yield | Variable yields, often requires significant workup and purification. | Often higher yields (>99% reported) and purity due to precise control. researchgate.net |
| Scalability | Scaling up can be complex and introduce new safety or efficiency issues. | Easily scalable by extending operation time or "numbering-up" reactors. numberanalytics.com |
| Reproducibility | Can be operator-dependent and subject to variations. | Highly reproducible due to automated control of parameters. nih.gov |
Exploration of Novel Catalytic Systems and Sustainable Synthetic Routes
The development of green and sustainable chemical processes is a central theme in modern organic synthesis. Research into the synthesis of 2-(methylamino)butanenitrile hydrochloride and its analogs is increasingly focused on replacing traditional, often toxic or expensive, catalysts with more environmentally benign alternatives.
A significant area of exploration is the use of organocatalysts, which are small, metal-free organic molecules. mdpi.com Catalysts such as thioureas, squaramides, and amino acids like L-proline have been successfully employed in Strecker-type reactions, providing good to excellent yields. mdpi.com These catalysts are often less sensitive to air and moisture, more affordable, and less toxic than their metal-based counterparts. mdpi.com
Furthermore, the quest for sustainability extends to the reagents themselves. A major drawback of the conventional Strecker reaction is the use of stoichiometric amounts of highly toxic cyanide sources like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). nih.gov Innovative research has focused on developing catalytic systems that utilize safer, non-toxic cyanide surrogates. For instance, methods using hexacyanoferrate or even α-amino acids as cyanide sources have been developed, offering a much greener approach by generating the cyanide ion in situ in a controlled manner. rsc.org Another promising strategy involves the use of efficient catalysts like indium powder in water, which promotes the three-component synthesis of α-aminonitriles in an environmentally friendly aqueous medium. nih.govresearchgate.netlongdom.org
| Catalytic System | Key Advantage | Reported Yields | Reference |
|---|---|---|---|
| Indium Powder in Water | Environmentally benign solvent; efficient catalysis. | Excellent (94-97%) | nih.gov |
| Organocatalysts (e.g., L-proline) | Metal-free, low toxicity, readily available. | Good to Excellent (72-95%) | mdpi.com |
| Superparamagnetic Iron Oxide | Easily recoverable and reusable magnetic catalyst. | High | researchgate.net |
| Hexacyanoferrate | Use of a stable, non-toxic cyanide source. | - | rsc.org |
Computational Design and Discovery of New Derivatives with Tuned Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties. whiterose.ac.uk For the synthesis of aminonitriles, DFT calculations have been used to elucidate the intricate details of the Strecker reaction, including identifying rate-determining steps and mapping out the energy profiles of various reaction pathways. beilstein-journals.orgnih.gov This fundamental understanding allows chemists to optimize reaction conditions for improved yields and selectivity.
Beyond mechanistic studies, computational methods are being harnessed to design new derivatives of 2-(methylamino)butanenitrile with tailored reactivity. By modeling the electronic and steric properties of different substituents on the butanenitrile scaffold, researchers can predict how these changes will affect the molecule's behavior. For example, DFT-based calculations can predict the activation energy required for a nitrile group to react with a nucleophile, such as a cysteine residue in a biological target. nih.gov This allows for the in silico screening of virtual libraries of compounds to identify derivatives with enhanced or specifically tuned biological activity, guiding synthetic efforts toward the most promising candidates. This predictive power accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error experimentation. nih.govnih.gov
| Computational Method | Application | Key Insight/Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Study of Strecker Reaction | Identifies activation energy barriers and rate-determining steps. | beilstein-journals.orgnih.gov |
| DFT / Ab Initio Calculations | Prediction of Nitrile Reactivity | Calculates activation energies (Ea) to predict reaction propensity with nucleophiles. | nih.gov |
| Molecular Orbital Analysis | Comparison of Aminonitrile Reactivity | Predicts that α-aminonitriles are more reactive than other nitriles based on orbital energies. | nih.gov |
| Ab Initio Calculations | Stability and Chirality Studies | Determines the most stable isomers and predicts enantiomeric excess (ee) from photolysis. | acs.org |
Challenges and Opportunities in the Enantioselective Synthesis of Complex Analogs
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired therapeutic effect. Consequently, the ability to synthesize a specific enantiomer of a complex molecule is a critical challenge in modern medicinal chemistry. The enantioselective synthesis of α-aminonitriles, as precursors to chiral amino acids and other bioactive compounds, is a field of intense research. mdpi.com
A significant challenge lies in the construction of sterically hindered chiral centers, such as α,α-dialkyl aminonitriles (quaternary centers), which are not easily accessible through traditional catalytic enantioselective Strecker reactions. westlake.edu.cnacs.org Overcoming this hurdle requires the development of novel catalytic approaches. Recent breakthroughs include asymmetric reactions of cyanoketimines with enals, which provide direct access to these complex chiral aminonitriles with high selectivity. westlake.edu.cn
The opportunity in this area lies in the design and discovery of new chiral catalysts—both organocatalysts and metal complexes—that can achieve high levels of enantioselectivity (often measured as enantiomeric excess, or ee) for a broad range of substrates. frontiersin.orgnih.gov Researchers are developing hybrid approaches that combine different catalytic strategies to tackle increasingly complex synthetic targets. nih.gov The successful development of these methods would enable the efficient, stereocontrolled synthesis of complex analogs derived from the 2-(methylamino)butanenitrile scaffold, opening up new avenues for drug discovery and development.
Role in Advanced Materials Science (if applicable to specific derivatives/polymers)
While α-aminonitriles are primarily recognized as intermediates in the synthesis of biologically active molecules, their inherent bifunctionality (possessing both an amine and a nitrile group) presents untapped potential in the field of materials science. enamine.net The amine group can act as a nucleophile or be protonated, while the nitrile group can participate in hydrogen bonding or be transformed into various other functionalities. enamine.net
Although the direct application of this compound in materials is not yet established, research on related aminonitriles provides a blueprint for future exploration. For instance, studies on aminomalononitrile (B1212270) have demonstrated its ability to undergo thermally stimulated bulk polymerization. mdpi.com The nitrile groups participate in step-growth polymerization, leading to the formation of HCN-derived polymers with interesting structural properties. mdpi.com
This suggests a future opportunity for derivatives of 2-(methylamino)butanenitrile to serve as monomers or building blocks for novel polymers. The amine and nitrile functionalities could be incorporated into polymer backbones or used as reactive pendant groups to modify material properties. For example, they could be used to create polyamides or to cross-link polymer chains, potentially enhancing thermal stability, adhesion, or other physicochemical characteristics. This remains a nascent but promising direction for future research, extending the utility of this class of compounds beyond their traditional roles.
Q & A
Q. What are the recommended synthetic routes for 2-(Methylamino)butanenitrile hydrochloride, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nitrile formation : React a primary amine (e.g., methylamine) with a brominated or chlorinated nitrile precursor (e.g., 2-bromobutanenitrile) under anhydrous conditions to avoid hydrolysis .
- Reductive amination : Use sodium cyanoborohydride or catalytic hydrogenation to reduce intermediates like Schiff bases formed from ketones and methylamine .
Critical parameters : - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Maintain 0–5°C during nitrile formation to minimize side reactions.
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) improves purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural confirmation :
- Purity assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer: Discrepancies may arise from differences in assay conditions or impurity profiles. Strategies include:
- Standardized assays : Replicate studies under controlled conditions (pH 7.4 buffer, 37°C) with validated cell lines (e.g., HEK293 for receptor binding) .
- Impurity profiling : Use LC-MS to quantify byproducts (e.g., hydrolyzed amides) and correlate their presence with biological activity variations .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, adjusting for variables like solvent or concentration .
Q. What strategies optimize the stability of this compound during long-term storage?
Methodological Answer:
- Condition optimization :
- Stability testing :
Q. What mechanistic insights explain the compound’s reactivity as an intermediate in multi-step syntheses?
Methodological Answer:
- Nitrile reactivity : The nitrile group undergoes hydrolysis to carboxylic acids (under acidic conditions) or reduction to primary amines (using LiAlH4) .
- Methylamino group : Participates in Schiff base formation with aldehydes, enabling crosslinking in polymer synthesis .
Experimental validation : - Isotopic labeling : Use N-methylamine to track incorporation into reaction products via mass spectrometry .
- Kinetic studies : Measure reaction rates under varying pH and temperatures to elucidate rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer: Reported solubility variations often stem from:
- pH dependence : The hydrochloride salt exhibits higher solubility in water (≥50 mg/mL at pH 3–5) but lower in non-polar solvents (e.g., <1 mg/mL in hexane) .
- Counterion effects : Compare solubility with alternative salts (e.g., sulfate vs. hydrochloride) using shake-flask methods .
Validation : Conduct parallel solubility tests in buffered solutions (e.g., PBS) and organic solvents (e.g., ethanol) with controlled ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
